molecular formula C6H12N2O2 B6273009 rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis CAS No. 1807916-66-0

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis

Cat. No. B6273009
CAS RN: 1807916-66-0
M. Wt: 144.2
InChI Key:
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Description

Rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis (Rac-MOC) is an organic compound with a structure consisting of a five-membered ring containing two carbon atoms and five oxygen atoms, with a carbonyl group at the end of each carbon atom. Rac-MOC is a versatile and important compound for the synthesis of various bioactive molecules and has been the subject of numerous scientific studies in the past few decades.

Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis plays a crucial role in the development of compounds with specific configurations, which is critical for their biological activity and material properties. For instance, the work by Gebert et al. (2002) on the stereoselective 1,3-dipolar cycloaddition of an azomethine ylide with a chiral 1,3-thiazole-5(4H)-thione demonstrates the importance of stereochemistry in obtaining spirocyclic compounds, which could have implications for designing compounds with specific stereochemical configurations including those similar to "rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis" (A. Gebert, A. Linden, G. Mlostoń, H. Heimgartner, 2002).

Coordination Chemistry and Metal Complexes

The coordination behavior of carbohydrazide derivatives with metals is another area of interest. Research by Ismail et al. (2017) on oxorhenium(V) complexes with bidentate carbohydrazide Schiff bases highlights the synthesis, characterization, and interaction with DNA of such complexes. These findings are relevant for understanding the coordination properties of carbohydrazide derivatives and their potential applications in bioinorganic chemistry and materials science (M. Ismail, I. Booysen, M. Akerman, 2017).

Biological Activities

While direct studies on "this compound" specifically were not identified, research on related carbohydrazide derivatives provides insights into potential biological activities. The synthesis and antimuscarinic activity of derivatives of 2-substituted-1,3-dioxolanes by Marucci et al. (2005) illustrate the potential of such compounds in modulating muscarinic receptors, indicating possible therapeutic applications (G. Marucci, P. Angeli, L. Brasili, M. Buccioni, D. Giardiná, U. Gulini, A. Piergentili, G. Sagratini, S. Franchini, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate followed by oxidation to form the desired product.", "Starting Materials": [ "2-methyl-2-oxazoline", "hydrazine hydrate", "sodium periodate", "sodium chloride", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Add 2-methyl-2-oxazoline to a round-bottom flask and add hydrazine hydrate dropwise while stirring.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it under vacuum.", "Dissolve the precipitate in water and add sodium periodate.", "Stir the mixture at room temperature for 2 hours.", "Add sodium chloride and stir for an additional 30 minutes.", "Extract the mixture with ethyl acetate and wash the organic layer with sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the product by column chromatography to obtain rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis." ] }

CAS RN

1807916-66-0

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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